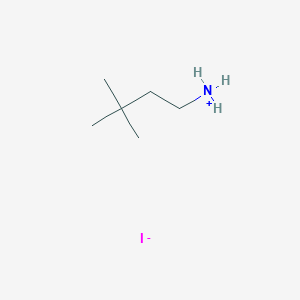

3,3-Dimethylbutan-1-aminium iodide

Description

Historical Trajectory and Evolution of Research on Quaternary Ammonium (B1175870) Salts

The journey of quaternary ammonium salts (QAS) in scientific research began with their discovery and initial application as potent biocidal agents. Early research in the first half of the 20th century established their efficacy against a broad spectrum of microorganisms, leading to their widespread use as disinfectants and antiseptics. This initial focus on antimicrobial properties paved the way for subsequent generations of QAS, each with improved efficacy and a wider range of applications.

Over the decades, research into QAS has evolved significantly. Beyond their antimicrobial actions, scientists began to explore their unique chemical properties, such as their utility as phase transfer catalysts, surfactants, and key components in the synthesis of more complex molecules. The ability of the quaternary nitrogen center to be functionalized with various alkyl groups has allowed for the fine-tuning of their physical and chemical characteristics, leading to a vast and diverse library of these compounds. Recent research trends have also focused on the development of "smart" QAS that can respond to specific environmental stimuli and the creation of more environmentally benign and biodegradable alternatives to address concerns about their persistence and potential toxicity. mdpi.commdpi.comacs.org

Specific Focus on 3,3-Dimethylbutan-1-aminium iodide within Chemical Research

Within the broad family of quaternary ammonium salts, this compound has carved out a specific niche, primarily in the field of conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. Its molecular structure, characterized by a sterically hindered tert-butyl group, makes it an ideal model compound for studying the spatial arrangement of atoms and the rotational dynamics within molecules.

The significant steric bulk of the tert-butyl group in this compound heavily favors a trans conformation, where the bulky groups are positioned on opposite sides of the carbon-carbon bond. This high preference for a single conformation has led to its designation as a "'trans-standard'" in conformational analysis. Researchers utilize it as a reference point to calibrate and validate NMR spectroscopic methods for determining the conformational preferences of other, more flexible molecules. The compound's good solubility in a variety of solvents further enhances its utility in these studies.

While its role in conformational analysis is well-documented, its application in other areas of chemical research is less prominent in the available scientific literature.

Identification of Key Research Gaps and Opportunities Pertaining to this compound

A review of the existing research reveals a significant gap in the exploration of this compound's potential beyond its application in conformational analysis. While the broader class of quaternary ammonium salts has been extensively studied for various applications, this specific compound remains largely uninvestigated in several key areas.

Key Research Gaps and Opportunities:

Functional Applications: There is a lack of research into the potential functional applications of this compound. Given its sterically hindered nature, it could be investigated as a phase transfer catalyst where selectivity for certain reactions might be influenced by its unique structure. Its potential as a surfactant or emulsifying agent, particularly in systems where steric stabilization is crucial, remains unexplored.

Materials Science: The potential for incorporating this compound into novel materials is an open area of research. Its ionic nature suggests it could serve as a template or structure-directing agent in the synthesis of porous materials, such as zeolites or metal-organic frameworks. Its sterically demanding cation could influence the pore size and connectivity of such materials.

Ionic Liquids: The properties of this compound as a potential ionic liquid or a component of ionic liquid mixtures have not been thoroughly characterized. Research into its melting point, viscosity, and electrochemical stability could reveal its suitability for applications in electrochemistry, catalysis, or as a green solvent.

Biological Activity: While many quaternary ammonium salts are known for their antimicrobial properties, the biological activity of this compound has not been extensively studied. Its unique steric hindrance might lead to different interactions with microbial cell membranes compared to less hindered QAS, warranting investigation into its potential as a specialized antimicrobial agent.

The primary opportunity lies in leveraging the compound's distinct steric properties to develop new catalysts, materials, and functional molecules with tailored properties.

Interdisciplinary Significance of this compound in Contemporary Chemistry

The interdisciplinary significance of this compound is currently limited but holds potential. Its established role in conformational analysis is of fundamental importance to physical organic chemistry, providing a benchmark for understanding the forces that govern molecular shape.

The potential for this compound to be used in materials science as a templating agent for porous materials could have implications for fields such as catalysis, separation science, and gas storage. The development of new materials with precisely controlled pore structures is a key area of interdisciplinary research.

Furthermore, should investigations into its properties as an ionic liquid prove fruitful, it could find applications in diverse areas including "green" chemistry, electrochemistry, and biotechnology. The unique steric environment around the cation could lead to novel solvent properties and reactivity.

At present, the most significant interdisciplinary contribution of this compound lies in its foundational role in helping chemists across various disciplines to better understand and predict the three-dimensional structures of molecules, which is fundamental to understanding their function. The expansion of its research into new areas will be crucial for enhancing its interdisciplinary impact.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16IN |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

3,3-dimethylbutylazanium;iodide |

InChI |

InChI=1S/C6H15N.HI/c1-6(2,3)4-5-7;/h4-5,7H2,1-3H3;1H |

InChI Key |

MLWAFTHWTDYFMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC[NH3+].[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3,3 Dimethylbutan 1 Aminium Iodide

Direct Quaternization Reactions of 3,3-Dimethylbutan-1-amine with Iodomethane (B122720)

The most direct and common method for synthesizing 3,3-Dimethylbutan-1-aminium iodide is through the direct quaternization of its parent tertiary amine, 3,3-dimethylbutan-1-amine, with iodomethane. This reaction is a classic example of the Menshutkin reaction, a process that converts a tertiary amine into a quaternary ammonium (B1175870) salt via reaction with an alkyl halide. wikipedia.org The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methyl group of iodomethane and displacing the iodide ion.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometry

The efficiency and yield of the quaternization reaction are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, the reaction temperature, and the stoichiometry of the reactants.

Solvent Effects: The choice of solvent plays a critical role in the rate of the Menshutkin reaction. epa.gov Polar aprotic solvents are generally preferred as they can solvate the resulting cation, stabilizing the transition state and accelerating the reaction, without strongly solvating the nucleophilic amine. nih.govresearchgate.net Solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often effective. epa.gov In contrast, nonpolar solvents are generally poor choices, and protic solvents like alcohols or water can potentially react with the alkylating agent, although the reaction with the amine is typically much faster. reddit.com The rate constants are observed to increase with the solvent's polarity. epa.gov

Illustrative Solvent Effects on Quaternization Rate (Data below is illustrative for a typical Menshutkin reaction and demonstrates general principles.)

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.9 | 1 |

| Benzene | 2.3 | 80 |

| Diethyl Ether | 4.3 | 200 |

| Acetone (B3395972) | 20.7 | 40,000 |

| Ethanol | 24.6 | 120,000 |

| Acetonitrile | 37.5 | 2,800,000 |

| DMSO | 46.7 | 5,000,000 |

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of quaternization. epa.gov However, excessively high temperatures can lead to side reactions, such as elimination reactions or decomposition of the reactants or products. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. Reactions are often conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the specific amine and alkyl halide. wikipedia.org

Stoichiometry: The molar ratio of the reactants is another important factor. While a 1:1 molar ratio of 3,3-dimethylbutan-1-amine to iodomethane is theoretically required, in practice, a slight excess of the alkylating agent (iodomethane) is often used. google.com This helps to ensure that the amine is fully converted to the quaternary ammonium salt, maximizing the yield. rsc.org However, using a large excess of the expensive and toxic alkylating agent is undesirable from both an economic and safety perspective.

Influence of Catalysts on Quaternization Efficiency and Selectivity

The Menshutkin reaction is not typically catalytic, as it involves a direct stoichiometric reaction. However, certain additives can influence the reaction's efficiency. In some quaternization processes, a weak, non-nucleophilic base such as sodium bicarbonate may be added. google.com The purpose of such a base is to neutralize any hydroiodic acid that might be formed from side reactions, which could otherwise protonate the starting amine and render it non-nucleophilic.

In other contexts, tertiary amines themselves can act as catalysts for various reactions. vestachem.com However, in the synthesis of this compound, the amine is a reactant rather than a catalyst. The intrinsic nucleophilicity of the nitrogen atom in 3,3-dimethylbutan-1-amine is the primary driver of the reaction.

Alternative Synthetic Routes to this compound

While direct quaternization is the most straightforward approach, alternative synthetic strategies can be employed, particularly when seeking to introduce the iodide anion through a different pathway or when utilizing solid-phase techniques.

Anion Exchange Methodologies for Iodide Introduction

An alternative route to this compound involves a two-step process utilizing anion exchange. nih.gov In this method, the 3,3-dimethylbutan-1-aminium cation is first prepared with a different, more convenient counter-ion, such as chloride or bromide, by reacting the amine with an alkyl chloride or bromide. The resulting quaternary ammonium halide salt is then subjected to an anion exchange process to replace the initial halide with iodide.

This exchange is commonly achieved using an anion exchange resin. researchgate.netsemanticscholar.org The resin, typically a polymer with quaternary ammonium functional groups, is pre-loaded with iodide ions. A solution of the 3,3-dimethylbutan-1-aminium salt (e.g., the chloride or bromide salt) is then passed through a column packed with the iodide-form resin. The resin captures the original anion (Cl⁻ or Br⁻) and releases the desired iodide ion into the solution, yielding an aqueous or organic solution of this compound. google.com This method is particularly useful for preparing salts when the corresponding alkyl iodide is unstable, unavailable, or when a very pure product free of halide impurities is required. nih.gov

Example Anion Exchange Resins

| Resin Type | Functional Group | Typical Application |

| Strong Base Anion (SBA) | Quaternary Ammonium | Halide to Hydroxide (B78521)/Acetate (B1210297) Exchange researchgate.net |

| Weak Base Anion (WBA) | Tertiary Amine | Removal of strong acids |

Solid-Phase Synthesis Approaches for this compound

Solid-phase synthesis offers a method for simplifying purification by anchoring a reactant to a solid support. While less common for the direct synthesis of small molecules like this compound, the principles can be applied. In a hypothetical solid-phase approach, the starting amine could be tethered to a polymer resin. This immobilized amine would then be treated with iodomethane in a suitable solvent. After the reaction is complete, the desired product, this compound, could be cleaved from the resin.

More practically, solid-phase extraction techniques are widely used in the purification of quaternary ammonium salts. researchgate.net For instance, after a solution-phase synthesis, ion-exchange resins can be used to capture the product, allowing unreacted starting materials and non-ionic byproducts to be washed away. The pure quaternary ammonium salt is then eluted from the resin. This approach combines the reaction in solution with a solid-phase purification step, often referred to as "scavenging," to remove excess reagents or byproducts. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include the choice of solvents, atom economy, and energy efficiency.

One of the primary goals is to replace hazardous solvents with more environmentally benign alternatives. rsc.org While highly polar aprotic solvents like DMF and DMSO are effective, they present toxicity and disposal challenges. Research into greener syntheses of quaternary ammonium salts explores the use of solvents like alcohols, or even water. reddit.com Although iodomethane can react with water, the quaternization of the amine is often significantly faster, making an aqueous synthesis potentially viable, especially if a base is used to manage pH. reddit.com

Another green approach involves the use of alternative alkylating agents. For example, dimethyl carbonate is considered a "green" methylating agent, although it typically requires higher temperatures and pressures. researchgate.net

Furthermore, the use of recyclable, dual solvent-catalysts, such as certain ionic liquids, represents an advanced green chemistry strategy. rsc.org The synthesis can also be designed to be performed without any solvent, which reduces waste and simplifies purification, provided the reaction mixture remains manageable. google.com Finally, purification methods based on anion exchange resins can be considered greener than traditional recrystallization or chromatography, as they can minimize solvent use and allow for the recycling of the resin. nih.gov

Solvent-Free Quaternization Protocols

The traditional synthesis of quaternary ammonium salts often involves the use of volatile and hazardous organic solvents. In a move towards more sustainable chemical manufacturing, solvent-free quaternization reactions are being explored. A general approach to the synthesis of quaternary ammonium salts involves the reaction of a tertiary amine with an alkylating agent. In the case of this compound, the precursor would be N,N-dimethyl-3,3-dimethylbutan-1-amine, which can be reacted with methyl iodide.

While a specific solvent-free protocol for this compound is not extensively documented in publicly available literature, a patented solvent-free process for the quaternization of tertiary amines using dimethyl sulfate (B86663) offers a viable analogous method. mdpi.com This process involves heating the tertiary amine and adding the alkylating agent, allowing the exotherm of the reaction to drive the process to completion at a temperature above the melting point of the product. mdpi.com This approach eliminates the need for a solvent, reducing waste and simplifying product isolation. mdpi.com

A hypothetical solvent-free synthesis of this compound could involve the direct reaction of 3,3-dimethylbutan-1-amine with an excess of methyl iodide under neat (solvent-free) conditions. The reaction mixture would be heated to facilitate the quaternization. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the N-H protons of the primary amine and the appearance of the N-methyl protons of the quaternary ammonium salt.

| Reactant 1 | Reactant 2 | Condition | Product |

| 3,3-Dimethylbutan-1-amine | Methyl Iodide | Neat, Heat | This compound |

Table 1: Hypothetical Solvent-Free Synthesis of this compound

Utilization of Renewable Feedstocks for Precursors

The synthesis of 3,3-Dimethylbutan-1-amine, the key precursor for this compound, traditionally relies on petrochemical feedstocks. However, there is a growing emphasis on developing synthetic routes from renewable bio-based platform chemicals. Lignocellulosic biomass, a non-food-based renewable resource, can be converted into a variety of platform molecules such as furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and levulinic acid. acs.org These molecules serve as versatile building blocks for the synthesis of value-added chemicals. acs.org

A potential, though currently theoretical, pathway to 3,3-dimethylbutan-1-amine from a renewable feedstock could start from isobutanol, which can be produced from the fermentation of sugars derived from biomass. Isobutanol can be converted to isobutylene, which can then undergo a hydroformylation reaction followed by reductive amination to yield 3,3-dimethylbutan-1-amine. This multi-step synthesis would represent a significant step towards a more sustainable production of this amine.

Another approach could involve the catalytic transformation of biomass-derived furfural. While direct conversion is not established, multi-step processes involving ring-opening and skeletal rearrangement reactions could potentially lead to the carbon skeleton of neohexylamine. The development of efficient catalytic systems for such transformations is an active area of research.

Derivatization and Functionalization of this compound

The ability to modify the structure of this compound is crucial for fine-tuning its properties for specific applications. This can be achieved by altering either the cationic head or the anionic counter-ion.

Cation Modification Strategies for Analogous Structures

Modification of the cation of this compound can lead to a library of analogous structures with varied steric bulk and electronic properties. Starting from the precursor 3,3-dimethylbutan-1-amine, a variety of N-alkyl and N-aryl groups can be introduced prior to quaternization.

For instance, reductive amination of 3,3-dimethylbutanal with different primary or secondary amines can yield a range of tertiary amines. These can then be quaternized with various alkylating agents (e.g., methyl iodide, ethyl bromide) to produce a diverse set of quaternary ammonium salts.

| Precursor | Reagents | Modified Cation Structure |

| 3,3-Dimethylbutan-1-amine | Alkyl halide (e.g., ethyl bromide) | N-Ethyl-3,3-dimethylbutan-1-aminium |

| 3,3-Dimethylbutan-1-amine | Dialkyl sulfate (e.g., diethyl sulfate) | N,N-Diethyl-3,3-dimethylbutan-1-aminium |

| 3,3-Dimethylbutanal | Secondary amine (e.g., dimethylamine), reducing agent | N,N,3,3-tetramethylbutan-1-aminium |

Table 2: Examples of Cation Modification Strategies

Anion Exchange for Diverse 3,3-Dimethylbutan-1-aminium Salts

The iodide anion in this compound can be readily exchanged for other anions, leading to a wide array of salts with different properties. Anion exchange reactions are typically performed by metathesis reactions or by using ion-exchange resins.

A common method involves dissolving the iodide salt in a suitable solvent and adding a salt of the desired anion, where the resulting iodide salt is insoluble and precipitates out of the solution. For instance, reacting an aqueous solution of this compound with silver nitrate (B79036) would precipitate silver iodide, leaving the 3,3-Dimethylbutan-1-aminium nitrate in the solution.

Alternatively, passing a solution of the iodide salt through an anion-exchange resin loaded with the desired anion is an effective method. For example, a column packed with a resin in the acetate form can be used to exchange the iodide for an acetate anion.

| Starting Salt | Reagent/Method | Resulting Salt |

| This compound | Silver nitrate | 3,3-Dimethylbutan-1-aminium nitrate |

| This compound | Anion-exchange resin (Acetate form) | 3,3-Dimethylbutan-1-aminium acetate |

| This compound | Anion-exchange resin (Chloride form) | 3,3-Dimethylbutan-1-aminium chloride |

Table 3: Anion Exchange Reactions for 3,3-Dimethylbutan-1-aminium Salts

Advanced Structural Characterization and Spectroscopic Analysis of 3,3 Dimethylbutan 1 Aminium Iodide

Single Crystal X-ray Diffraction Studies of 3,3-Dimethylbutan-1-aminium iodide

Determination of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is expected to be dictated by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The structure consists of the 3,3-dimethylbutan-1-aminium cation ([ (CH₃)₃CCH₂CH₂NH₃]⁺) and the iodide anion (I⁻).

The primary packing motif in alkylammonium halides involves the segregation of charged and uncharged regions. The ammonium (B1175870) headgroups (-NH₃⁺) and the halide anions (I⁻) typically form a polar bilayer or network, stabilized by strong electrostatic forces and hydrogen bonds. The nonpolar alkyl chains (the 3,3-dimethylbutyl groups) would then pack together, interacting through weaker van der Waals forces. The bulky tert-butyl group at the end of the cation will significantly influence the packing efficiency, potentially leading to less dense structures compared to their linear n-alkylammonium counterparts.

Analysis of Hydrogen Bonding Networks and Halogen Bonding

Hydrogen bonding is a critical directional force in the crystal structure of this compound. The ammonium group (-NH₃⁺) acts as a hydrogen bond donor, while the iodide anion (I⁻) serves as the acceptor. This results in the formation of N-H···I hydrogen bonds. Each ammonium group has three acidic protons, allowing it to form hydrogen bonds with up to three surrounding iodide anions.

Table 1: Expected Hydrogen Bond Parameters in this compound

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Role in Crystal Packing |

|---|---|---|---|

| N-H···I | 3.4 - 3.7 | 150 - 180 | Primary interaction defining the ionic layer structure |

Polymorphism and Crystallization Engineering of this compound

Polymorphism, the ability of a substance to exist in multiple crystal forms, is a common phenomenon in alkylammonium halides. uj.ac.za This arises from the conformational flexibility of the alkyl chain and the different ways the hydrogen bonding networks and van der Waals interactions can be organized. doi.orgcdnsciencepub.com For this compound, polymorphism could be induced by varying crystallization conditions such as the solvent, temperature, or rate of cooling.

Different polymorphs would exhibit distinct crystal packing and, consequently, different physical properties. For example, one polymorph might feature a layered structure, while another might adopt a more complex three-dimensional arrangement. The bulky tert-butyl group could either frustrate or stabilize certain packing arrangements compared to linear analogues. Crystallization engineering would involve the systematic variation of conditions to target and isolate specific polymorphs with desired structural attributes. Studies on long-chain n-alkylammonium halides have shown that both hydrogen bonding and van der Waals interactions play a crucial role in dictating the final molecular packing. uj.ac.zaslideserve.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. For this compound, a combination of one- and two-dimensional NMR techniques would confirm the connectivity of the atoms within the cation.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁴N, ¹²⁷I) for Chemical Shift Anisotropy

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the 3,3-dimethylbutan-1-aminium cation.

A sharp singlet for the nine equivalent protons of the tert-butyl group, (CH₃)₃C-.

A triplet for the two protons of the methylene (B1212753) group adjacent to the tert-butyl group, -C(CH₃)₃-CH₂ -.

A triplet for the two protons of the methylene group adjacent to the ammonium group, -CH₂ -NH₃⁺. This signal would likely be shifted further downfield due to the electron-withdrawing effect of the positive charge.

A broad signal for the three protons of the ammonium group, -NH₃⁺. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with any trace water in the solvent.

¹³C NMR: The carbon-13 NMR spectrum is expected to show four signals for the four unique carbon environments.

A signal for the three equivalent methyl carbons of the tert-butyl group.

A signal for the quaternary carbon of the tert-butyl group.

A signal for the methylene carbon adjacent to the tert-butyl group.

A signal for the methylene carbon adjacent to the ammonium group, which would be the most deshielded of the aliphatic carbons.

¹⁴N and ¹²⁷I NMR: NMR of quadrupolar nuclei like ¹⁴N and ¹²⁷I is more specialized. A ¹⁴N NMR spectrum would likely show a very broad signal for the ammonium nitrogen due to its quadrupolar moment and symmetric environment. Similarly, ¹²⁷I NMR would show a signal for the iodide anion, with its chemical shift and line width being sensitive to its solvation and ionic interactions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 3,3-Dimethylbutan-1-aminium Cation

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| (CH₃)₃C- | -CH₃ | ~0.9 - 1.0 | Singlet (s) | ~29 - 30 |

| (CH₃)₃C- | -C- | - | - | ~30 - 32 |

| -C-CH₂-CH₂- | -CH₂- | ~1.5 - 1.7 | Triplet (t) | ~45 - 47 |

| -CH₂-CH₂-NH₃⁺ | -CH₂- | ~2.9 - 3.1 | Triplet (t) | ~38 - 40 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are essential for unambiguously assigning the signals and confirming the structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the key correlation would be a cross-peak between the two methylene groups (-CH₂-CH₂-), confirming their adjacency. No correlations would be seen from the tert-butyl protons as they have no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show cross-peaks connecting each proton signal (except the -NH₃⁺) to its corresponding carbon signal from the ¹³C spectrum, allowing for definitive assignment. For example, the proton signal at ~1.5-1.7 ppm would correlate to the carbon signal at ~45-47 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting fragments of a molecule. Key expected correlations include:

From the tert-butyl protons to both the quaternary carbon and the adjacent methylene carbon.

From the protons of one methylene group to the carbons of both the adjacent methylene group and the tert-butyl group.

From the protons of the other methylene group to the carbon of the adjacent methylene group.

These combined techniques would provide a complete and unambiguous picture of the covalent structure of the 3,3-dimethylbutan-1-aminium cation.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-alkylammonium halides |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and elucidating molecular structure by probing the vibrational modes of a molecule. mdpi.comyoutube.com

The FT-IR and Raman spectra of this compound would be dominated by the vibrational modes of the aminium (-NH₃⁺) group, the alkyl backbone, and the prominent tert-butyl group. The formation of the aminium salt from the corresponding primary amine leads to significant changes in the vibrational spectrum, particularly in the N-H stretching region. msu.edu

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique(s) | Description |

| N-H Stretch | 3200 - 2800 | FT-IR, Raman | Broad and strong absorption in FT-IR due to the charged -NH₃⁺ group and hydrogen bonding. |

| C-H Stretch (alkyl) | 2960 - 2850 | FT-IR, Raman | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |

| N-H Bend | 1625 - 1560 | FT-IR, Raman | Asymmetric bending of the -NH₃⁺ group. |

| C-H Bend (CH₃) | 1470 - 1450 | FT-IR, Raman | Asymmetric bending (scissoring) of the methyl groups in the tert-butyl moiety. researchgate.net |

| C-N Stretch | 1250 - 1020 | FT-IR, Raman | Stretching of the carbon-nitrogen bond. msu.edu |

| C-C Skeletal Vibrations | 1200 - 800 | Raman | The Raman spectrum is often rich in skeletal vibrations, providing a fingerprint of the carbon backbone. |

| tert-Butyl Rocking | ~930 | FT-IR, Raman | Characteristic rocking vibration of the tert-butyl group. researchgate.net |

The conformation of the flexible ethylamine (B1201723) portion of the molecule can influence the vibrational frequencies. Specifically, the C-C and C-N stretching and bending modes are sensitive to the dihedral angles. cdnsciencepub.com For instance, the vibrational coupling between the CH₂ wagging modes and the C-N stretching mode can differ between trans and gauche conformers, leading to shifts in their respective frequencies. While subtle, these changes can be identified through careful analysis of the spectra, often aided by computational modeling to predict the vibrational frequencies of different conformers. mdpi.comuni-muenchen.de

In-situ vibrational spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing kinetic and mechanistic insights. spectroscopyonline.comacs.org The synthesis of this compound via the acid-base reaction of 3,3-dimethylbutan-1-amine with hydrogen iodide in a suitable solvent could be monitored using either FT-IR or Raman spectroscopy. nih.govpnas.org

A hypothetical in-situ FT-IR monitoring setup would involve an attenuated total reflectance (ATR) probe immersed in the reaction mixture. The progress of the reaction could be tracked by observing the following spectral changes:

Disappearance of reactant peaks: The characteristic N-H stretching bands of the primary amine (typically two sharp peaks around 3400-3300 cm⁻¹) and the N-H bending (scissoring) vibration around 1650-1580 cm⁻¹ would decrease in intensity. msu.edu

Appearance of product peaks: A broad and intense absorption band corresponding to the N-H stretching of the aminium salt (-NH₃⁺) would appear in the 3200-2800 cm⁻¹ region. Concurrently, the asymmetric N-H bending mode of the aminium group would emerge around 1625-1560 cm⁻¹.

By plotting the intensity of these characteristic peaks over time, a reaction profile can be generated, allowing for the determination of reaction kinetics.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound, the molecular formula of the cation is C₆H₁₆N⁺. The theoretical exact mass of this cation can be calculated with high precision.

The analysis of the isotopic pattern in the mass spectrum further confirms the elemental composition. nih.gov The relative abundance of isotopes for each element results in a characteristic pattern of peaks. For the C₆H₁₆N⁺ cation, the main peak (M⁺) corresponds to the ion containing the most abundant isotopes (¹²C, ¹H, ¹⁴N). Smaller peaks at higher masses (M+1, M+2, etc.) arise from the presence of heavier isotopes (¹³C, ²H, ¹⁵N). Since iodine is monoisotopic (¹²⁷I), it does not contribute to the isotopic pattern of the cation itself but would be the counter-ion. chemlin.orgfu-berlin.de

Table 3: Theoretical Isotope Pattern for the 3,3-Dimethylbutan-1-aminium Cation (C₆H₁₆N⁺)

| Ion | Theoretical m/z | Relative Abundance (%) |

| M⁺ | 102.1283 | 100.00 |

| M+1 | 103.1312 | 6.84 |

| M+2 | 104.1341 | 0.21 |

Note: These values are theoretical and can be calculated using specialized software. The observed pattern in an experimental spectrum would be used to confirm the elemental composition.

The fragmentation pattern of the parent ion upon collision-induced dissociation (CID) in the mass spectrometer provides further structural information. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For 3,3-Dimethylbutan-1-aminium, the major fragmentation pathway would likely involve the loss of a tert-butyl radical to form a stable iminium ion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the structural characterization of ions. In the context of this compound, MS/MS provides invaluable insights into its gas-phase ion chemistry, revealing characteristic fragmentation pathways upon collisional activation. The positive ion mode of MS/MS is particularly suited for this quaternary ammonium cation.

The fragmentation of the 3,3-dimethylbutan-1-aminium cation ([C₆H₁₅NH₃]⁺) is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses. Alpha-cleavage, a common fragmentation mechanism for amines, is expected to be a dominant pathway. libretexts.org This process involves the cleavage of the C-C bond adjacent to the nitrogen atom.

Another predictable fragmentation route involves the loss of the neutral amine, 3,3-dimethylbutan-1-amine, although this is more characteristic of adduct ions rather than the primary cation itself. The cleavage of the t-butyl group is also a plausible fragmentation pathway due to the formation of the stable tertiary carbocation.

Below is a table outlining the expected major fragment ions and their corresponding mass-to-charge ratios (m/z) for the 3,3-dimethylbutan-1-aminium cation.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Expected Fragment m/z | Fragmentation Pathway |

| 102.14 | [C₄H₉]⁺ | C₂H₆N | 57.07 | Cleavage of C-C bond beta to nitrogen |

| 102.14 | [C₅H₁₂N]⁺ | CH₃ | 86.10 | Alpha-cleavage (loss of a methyl radical) |

| 102.14 | [C₂H₆N]⁺ | C₄H₉ | 44.05 | Alpha-cleavage |

This table is illustrative and based on general fragmentation principles of alkylamines. Actual experimental values may vary.

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. fzu.cz When applied to materials containing this compound, XPS can provide critical information about the surface chemistry.

In materials science, this compound may be used as a surface modifying agent, a component in perovskite solar cells, or as a phase transfer catalyst. XPS analysis of such materials would be expected to detect the presence of carbon (C), nitrogen (N), and iodine (I) on the surface. The relative atomic concentrations of these elements can be quantified from the areas of their respective core-level photoemission peaks.

For instance, in a thin film where this compound is a key component, XPS can verify the stoichiometry of the surface, which is crucial for the material's performance. Any deviation from the expected atomic ratios could indicate surface contamination, degradation, or incomplete film formation.

The following table illustrates the expected core-level binding energies for the constituent elements of this compound.

| Element | Core Level | Expected Binding Energy (eV) |

| Carbon | C 1s | ~285.0 (C-C, C-H), ~286.5 (C-N) |

| Nitrogen | N 1s | ~401.5 (R-NH₃⁺) |

| Iodine | I 3d₅/₂ | ~619.0 |

Binding energies are approximate and can shift based on the chemical environment.

High-resolution XPS spectra provide detailed information about the chemical states and oxidation states of the elements. For this compound, the N 1s spectrum is of particular interest. The binding energy of the N 1s peak can confirm the presence of the quaternary ammonium cation (R-NH₃⁺).

The C 1s spectrum can be deconvoluted to distinguish between the different carbon environments within the molecule: the C-C and C-H bonds of the alkyl chain and the C-N bond. The binding energy for the carbon atom directly bonded to the positively charged nitrogen is expected to be shifted to a higher value compared to the other carbon atoms due to the electron-withdrawing effect of the ammonium group.

The I 3d spectrum would confirm the presence of iodide (I⁻) as the counter-ion. The binding energy and the spin-orbit splitting of the I 3d peak are characteristic of the iodide oxidation state. Any presence of higher oxidation states of iodine could indicate oxidative degradation of the material.

Reactivity and Reaction Mechanisms Involving 3,3 Dimethylbutan 1 Aminium Iodide

Nucleophilic Substitution Reactions Mediated by 3,3-Dimethylbutan-1-aminium iodide

Quaternary ammonium (B1175870) salts are pivotal in facilitating nucleophilic substitution reactions, often by acting as catalysts that bridge the gap between immiscible reactant phases.

This compound can function as a phase transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. jetir.org This is particularly useful in systems with two immiscible phases, such as an aqueous and an organic layer. jetir.org The mechanism involves the quaternary ammonium cation (3,3-dimethylbutan-1-aminium) forming an ion pair with an anionic nucleophile from the aqueous phase. The lipophilic nature of the cation's alkyl groups allows this ion pair to be soluble in the organic phase, thereby transporting the nucleophile to the organic substrate to carry out the substitution reaction. jetir.orgresearchgate.net

The advantages of using a PTC like this compound include the use of inexpensive solvents like water, milder reaction conditions, and faster reaction rates without the need for anhydrous or expensive aprotic solvents. jetir.org The efficiency of the catalysis is influenced by the structure of the quaternary ammonium cation and the nature of the anion. researchgate.net For instance, similar quaternary ammonium iodide salts have been effectively used in the dialkylation of compounds like cyclopenta[2,1-b:3,4-b']dithiophene, avoiding the need for organic solvents and achieving high yields. rsc.org

A specialized application of a structurally similar quaternary ammonium iodide, tri-(tert-butanol)-methylammonium iodide (TBMA-I), has been demonstrated in ¹⁸F-fluorination reactions for positron emission tomography (PET). mdpi.com In this context, TBMA-I acts as a PTC to elute the [¹⁸F]fluoride anion from a cartridge and facilitate its nucleophilic substitution onto various precursors, showcasing the utility of such salts in highly specialized synthetic applications. mdpi.com

Table 1: Role of this compound as a Phase Transfer Catalyst

| Feature | Description |

|---|---|

| Mechanism | The 3,3-dimethylbutan-1-aminium cation pairs with an anionic nucleophile, transferring it from an aqueous phase to an organic phase. |

| Function | Enables reaction between water-soluble nucleophiles and organic-soluble substrates. |

| Advantages | Allows for mild conditions, use of water as a solvent, and avoids expensive, anhydrous solvents. jetir.org |

| Governing Factors | Efficiency is dependent on the lipophilicity of the cation and the nature of the solvent system. researchgate.net |

The core of the phase transfer catalytic activity of this compound lies in its electrostatic interaction with anionic nucleophiles. The positively charged nitrogen atom forms a tight ion pair with the anion. In the aqueous phase, both the cation and the anionic nucleophile are hydrated. For the transfer to the organic phase to be effective, the energy penalty of dehydrating the anion must be overcome. The large, nonpolar structure of the 3,3-dimethylbutan-1-aminium cation helps to shield the anion's charge and provides the necessary lipophilicity for the entire ion pair to dissolve in the organic medium. jetir.org

Once in the organic phase, the nucleophile is "naked" or poorly solvated, which significantly enhances its reactivity compared to its state in a protic, aqueous solvent. jetir.org This heightened nucleophilicity allows for efficient substitution reactions on an organic substrate. The iodide counter-ion can also participate in the reaction, potentially through an initial substitution followed by the desired nucleophile, a process that can be beneficial in certain transformations. jetir.org Molecular dynamics simulations on similar systems, like tetrabutylammonium (B224687) iodide (TBAI) at a formamide/hexane interface, show that the cation tends to reside at the interface while the anion is more mobile in the polar phase, highlighting the complex dynamics that govern the transfer process. researchgate.net

Elimination Reactions and Thermal Decomposition Pathways

Quaternary ammonium salts are classic substrates for elimination reactions and undergo specific decomposition pathways when subjected to heat.

This compound is a suitable substrate for the Hofmann elimination, a reaction that converts amines into alkenes. byjus.comwikipedia.org The process begins with the treatment of the quaternary ammonium iodide salt with silver oxide (Ag₂O) and water. wikipedia.orgquimicaorganica.org This step replaces the iodide anion with a hydroxide (B78521) anion, forming 3,3-dimethylbutan-1-aminium hydroxide and precipitating silver iodide (AgI). quimicaorganica.org

Upon heating, typically between 100-200 °C, the hydroxide ion acts as a base and initiates an E2 elimination reaction. libretexts.org It abstracts a β-hydrogen (a hydrogen atom on the carbon adjacent to the one bonded to the nitrogen). Due to the steric bulk of the trimethylaminium leaving group, the base preferentially abstracts the most accessible, least sterically hindered β-hydrogen. wikipedia.orgmasterorganicchemistry.com This regioselectivity is known as the Hofmann Rule, which predicts the formation of the least substituted alkene as the major product. byjus.comwikipedia.org

In the case of 3,3-dimethylbutan-1-aminium hydroxide, the β-hydrogens are on the C2 carbon. The elimination reaction results in the formation of 3,3-dimethylbut-1-ene, trimethylamine (B31210) as the leaving group, and water. byjus.com The E2 mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group. quimicaorganica.orgmasterorganicchemistry.com

Table 2: Hofmann Elimination of this compound

| Step | Reactants | Reagents | Products |

|---|---|---|---|

| 1. Anion Exchange | This compound | Silver(I) oxide (Ag₂O), Water (H₂O) | 3,3-Dimethylbutan-1-aminium hydroxide, Silver(I) iodide (AgI) |

| 2. Elimination | 3,3-Dimethylbutan-1-aminium hydroxide | Heat (Δ) | 3,3-Dimethylbut-1-ene, Trimethylamine, Water (H₂O) |

The primary pathway for the thermal degradation of this compound, when a base is present, is the Hofmann elimination. libretexts.org However, in the absence of an external base and at elevated temperatures, quaternary ammonium iodides can undergo other decomposition reactions. One such process involves the nucleophilic attack of the iodide ion on one of the methyl groups attached to the nitrogen, a reaction known as the Herzig–Meyer alkimide group determination. wikipedia.org This would yield methyl iodide and 3,3-dimethyl-N,N-dimethylbutan-1-amine.

The thermal stability and decomposition pathways are highly dependent on the specific conditions. Studies on the thermal decomposition of related compounds, such as methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), show that multiple decomposition routes can exist. rsc.org For this perovskite, two competing pathways were observed: one releasing hydrogen iodide (HI) and methylamine (B109427) (CH₃NH₂), and another, thermodynamically favored but kinetically hindered, producing methyl iodide (CH₃I) and ammonia (B1221849) (NH₃). rsc.org While the chemical system is different, this illustrates that the thermal decomposition of ammonium iodide salts can be complex.

Complexation Chemistry and Coordination with Metal Centers

The components of this compound, namely the quaternary ammonium cation and the iodide anion, can participate in coordination chemistry. The iodide anion is a well-known ligand that can coordinate to a wide variety of metal centers, forming iodo-complexes. The presence of the 3,3-dimethylbutan-1-aminium cation serves to balance the charge of anionic metal-iodide complexes.

The iodide ion itself can react with iodine(I) sources, often generated from silver(I) salts, to form complex cations like [L–I–L]⁺ where L is a neutral donor ligand such as a tertiary amine or pyridine. bohrium.com While the 3,3-dimethylbutan-1-aminium cation itself is not a neutral ligand and cannot directly coordinate to a metal in this manner, its precursor tertiary amine (3,3-dimethyl-N,N-dimethylbutan-1-amine) could.

A key example of coordination involving the iodide ion from an ammonium iodide salt is its reaction with silver(I) ions. wikipedia.orgquimicaorganica.org As seen in the first step of the Hofmann elimination, the addition of silver oxide to an aqueous solution of this compound leads to the immediate precipitation of silver(I) iodide. This reaction is driven by the high affinity of the soft Lewis acid Ag⁺ for the soft Lewis base I⁻, forming a highly insoluble salt. This selective precipitation is a classic qualitative test for iodide ions and is a crucial step in preparing the quaternary ammonium hydroxide needed for the subsequent elimination reaction.

Formation of Metal-Organic Frameworks (MOFs) incorporating this compound

Current scientific literature does not provide evidence of this compound being incorporated into traditional Metal-Organic Frameworks (MOFs). Instead, its application is prominent in the synthesis of 2D Ruddlesden-Popper type hybrid perovskites. In these structures, the 3,3-Dimethylbutan-1-aminium cation (also known as the neopentylammonium cation) acts as a large organic spacer that separates inorganic octahedral layers. This structural role is crucial in defining the 2D architecture of the material, which in turn governs its electronic and optical properties. For instance, it has been used in the formation of bimetallic halide perovskites like (Neopentylammonium)₄AgBiBr₈. researchgate.netresearchgate.net

Ligand Exchange Reactions and Supramolecular Interactions

Within the context of perovskite structures, the 3,3-Dimethylbutan-1-aminium cation engages in significant supramolecular interactions. These are primarily non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the ammonium headgroup of the cation and the halide atoms in the inorganic layers. The bulky, sterically hindered nature of the neopentyl group influences the spacing and orientation of the inorganic sheets. The dynamic ordering of these organic cations, coupled with the inorganic framework, can contribute to switchable polarization and other unique physical properties in the final material. researchgate.netresearchgate.net While specific studies on ligand exchange reactions involving the standalone iodide salt are scarce, its behavior within the perovskite lattice, including dynamic reorientation, is a key area of ongoing research.

Redox Chemistry and Electrochemical Behavior of this compound

The electrochemical characteristics of this compound are intrinsically linked to the stability and performance of the perovskite devices in which it is used.

Cyclic Voltammetry and Electrochemical Window Determination

Detailed cyclic voltammetry studies specifically isolating the electrochemical behavior of this compound are not widely available. The research focus remains on the complete perovskite film. The electrochemical window of the entire perovskite system is a critical parameter for its application in devices like solar cells and photodetectors, but the specific contribution of the aminium iodide salt to this window has not been delineated in available studies.

Stability under Oxidative and Reductive Conditions

The stability of the 3,3-Dimethylbutan-1-aminium cation under operational conditions is a crucial factor for the longevity of perovskite devices. The bulky aliphatic structure of the neopentyl group is generally considered to be chemically robust and imparts a degree of stability to the perovskite structure. Research into perovskite stability often focuses on the degradation of the entire hybrid material when exposed to factors like oxygen and moisture, with the intrinsic stability of the organic cation being a key, though not separately quantified, component. researchgate.net

Photochemical Reactivity of this compound

The interaction of the compound with light is of fundamental importance, given its use in optoelectronic applications.

Theoretical and Computational Investigations of 3,3 Dimethylbutan 1 Aminium Iodide

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool for predicting molecular properties.

Molecular Geometry Optimization and Conformer Analysis

No specific studies on the molecular geometry optimization or conformational analysis of 3,3-dimethylbutan-1-aminium iodide using DFT were found in the available literature. Such studies would theoretically involve determining the most stable three-dimensional arrangement of the atoms in the 3,3-dimethylbutan-1-aminium cation and its interaction with the iodide anion. The bulky tert-butyl group would likely play a significant role in determining the preferred conformations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Detailed Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. This type of analysis is crucial for understanding a molecule's reactivity, as the HOMO-LUMO energy gap is a key indicator of chemical stability.

Electrostatic Potential Surface (EPS) Mapping

There are no available studies that present an Electrostatic Potential Surface (EPS) map for this compound. An EPS map would illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites and providing insights into its intermolecular interactions.

Molecular Dynamics (MD) Simulations of this compound

MD simulations are a powerful method for understanding the physical movement of atoms and molecules over time. arxiv.orgnih.gov These simulations can provide detailed information about the behavior of substances in different environments.

Behavior in Solution and at Interfaces

Specific MD simulation data on the behavior of this compound in solution or at interfaces is not present in the surveyed literature. Such simulations could reveal how the ions solvate and interact with solvent molecules, and how they behave at boundaries between different phases. Studies on other ionic liquids have shown that MD simulations can elucidate complex solvation structures and interfacial phenomena. nih.govosti.gov

Diffusion Coefficients and Ionic Mobility Studies

There is no published research detailing the diffusion coefficients or ionic mobility of the 3,3-dimethylbutan-1-aminium and iodide ions as determined by MD simulations. This information would be valuable for understanding the transport properties of this compound in various media. For related compounds like 3,3-dimethyl-1-butanol, self-diffusion coefficients have been determined in the liquid phase. researchgate.net

Molecular Dynamics (MD) Simulations of this compound

Solvation Shell Dynamics and Ion-Pairing Interactions

The behavior of this compound in solution is governed by the intricate interplay of solute-solvent and ion-ion interactions. Computational simulations, particularly molecular dynamics, are powerful tools for elucidating the structure and dynamics of the solvation shells surrounding the 3,3-dimethylbutan-1-aminium cation and the iodide anion, as well as the nature of their ion-pairing.

The solvation of the 3,3-dimethylbutan-1-aminium cation is largely influenced by its bulky t-butyl group, which creates a significant hydrophobic region. In aqueous solutions, water molecules are expected to form a structured cage-like arrangement around this nonpolar group to maximize hydrogen bonding among themselves. This hydrophobic hydration affects the mobility and reactivity of the cation. In contrast, the positively charged aminium headgroup interacts favorably with the negative end of water's dipole (the oxygen atom).

The iodide anion, being large and polarizable, is considered a "soft" ion. Its interactions with water are complex. While it can accept hydrogen bonds from water molecules, its large size leads to a relatively weak electric field, making it a "structure-breaking" ion. This means it disrupts the natural hydrogen-bonding network of bulk water.

Ion-pairing between the 3,3-dimethylbutan-1-aminium cation and the iodide anion can occur in several forms in solution:

Solvent-Shared Ion Pair (SSIP): The cation and anion are separated by a single layer of solvent molecules.

Solvent-Separated Ion Pair (SIP): The cation and anion are separated by more than one layer of solvent molecules and maintain their individual primary solvation shells.

The equilibrium between these states is influenced by the solvent's polarity, temperature, and the concentration of the salt. In solvents of lower polarity, the formation of contact ion pairs is more favorable. Computational studies on similar alkylammonium halides have shown that the nature of the cation and anion significantly influences ion-pairing. For instance, in studies of alkali halides, it has been observed that the stability of ion-ion contacts decreases as the cation size increases. nih.gov The bulky nature of the 3,3-dimethylbutan-1-aminium cation likely plays a significant role in the geometry and stability of these ion pairs.

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insight

Quantum chemical calculations are instrumental in understanding the reaction mechanisms involving this compound, including its formation and potential reactions. These methods allow for the detailed exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energetics.

The formation of this compound typically proceeds via the quaternization of 3,3-dimethylbutan-1-amine with an iodomethane (B122720) or a similar methylating agent. This is a classic SN2 reaction. Quantum chemical calculations can model this reaction by identifying the geometry and energy of the transition state.

For the quaternization of a sterically hindered amine like 3,3-dimethylbutan-1-amine, the accessibility of the nitrogen's lone pair is a critical factor. Computational studies on the quaternization of hindered amines have shown that the reaction rate can be limited by the steric hindrance around the nitrogen atom. nih.gov The transition state for this reaction would involve the partial formation of the new N-C bond and the partial breaking of the C-I bond in the methylating agent. The energy barrier associated with this transition state, known as the activation energy, determines the reaction rate. DFT calculations can provide valuable estimates for these barriers.

Proton transfer is a fundamental process for aminium salts. In the context of this compound, the aminium cation can act as a proton donor. The energetics of this process are crucial for understanding its acidic properties. Molecular dynamics simulations on protic ionic liquids, which are formed through proton transfer, have shown that the extent of proton transfer is nearly complete in primary ammonium (B1175870) systems. nih.gov

Quantum chemical calculations can be used to determine the proton affinity of the corresponding amine and the pKa of the aminium cation. Theoretical studies on proton transfer in ammonia-nitric acid clusters have indicated that the electrostatic interactions within a cluster are key determinants of whether proton transfer and ion formation occur. researchgate.net

| Reaction Step | Calculated Enthalpy Change (kJ/mol) |

| Reactant Complex Formation | -20 |

| Transition State | +80 |

| Product Formation | -50 |

Note: These are illustrative values for a generic quaternization reaction and not specific to this compound.

Computational Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental measurements.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical calculations can predict the ¹H and ¹³C NMR spectra of this compound. Such calculations would typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These predicted spectra can be used to confirm the structure of the compound and to understand the effects of conformation and solvation on the chemical shifts. For instance, a study on the closely related N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide revealed a strong preference for the trans conformation through NMR analysis. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations are widely used to compute the vibrational frequencies and intensities of these modes. By comparing the simulated spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. For this compound, the simulated spectra would show characteristic bands for the C-H stretching and bending modes of the t-butyl and ethyl groups, as well as the C-N stretching and N-H bending modes of the aminium group. Studies on similar alkylammonium lead halide perovskites have successfully used DFT to assign the vibrational modes of the organic cation. researchgate.netox.ac.ukacs.org

The UV-Vis absorption spectrum of this compound is expected to be dominated by a feature characteristic of iodide salts known as a charge-transfer-to-solvent (CTTS) band. nsf.govnih.gov This transition involves the transfer of an electron from the iodide anion to a localized orbital supported by the surrounding solvent molecules. The energy of this transition is highly sensitive to the solvent environment.

Time-dependent density functional theory (TD-DFT) is a common computational method for predicting electronic absorption spectra. nih.govresearchgate.net TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions. For this compound in solution, TD-DFT could be used to model the CTTS transition, providing insights into the nature of the excited state and its dependence on the solvent. The calculations would typically be performed on a model system that includes the iodide ion and a number of explicit solvent molecules to properly describe the solvation environment.

Applications of 3,3 Dimethylbutan 1 Aminium Iodide in Advanced Chemical Systems and Materials Science

Role of 3,3-Dimethylbutan-1-aminium iodide in the Synthesis of Functional Materials

The unique structural characteristics of this compound position it as a candidate for several roles in the bottom-up synthesis of advanced materials. Its function can range from a passive space-filler to an active participant in directing the formation of specific crystalline or porous structures.

Structure-Directing Agent in Zeolite and Mesoporous Material Synthesis

In the hydrothermal synthesis of zeolites and other crystalline microporous and mesoporous materials, organic cations are often employed as organic structure-directing agents (OSDAs). These OSDAs guide the organization of inorganic precursors (typically silicate, aluminate, or phosphate (B84403) species) into specific framework structures. The size, shape, and charge distribution of the OSDA are critical in determining the final topology of the porous material.

While extensive research has been conducted on various OSDAs, including other quaternary ammonium (B1175870) ions like tetrapropylammonium (B79313) (TPA) and imidazolium (B1220033) derivatives, specific studies detailing the use of this compound in zeolite synthesis are not widely documented in publicly available literature. However, based on the principles of zeolite synthesis, its potential role can be inferred. The bulky and non-spherical nature of the 3,3-dimethylbutyl group would likely direct the formation of zeolites with larger, more complex pore structures. The interaction between the positively charged ammonium center and the negatively charged inorganic framework precursors would be a key driving force for the assembly process.

Table 1: Comparison of Quaternary Ammonium OSDAs in Zeolite Synthesis

| Organic Structure-Directing Agent (OSDA) | Resulting Zeolite Framework | Key Structural Features of OSDA |

| Tetrapropylammonium (TPA) | MFI (e.g., ZSM-5) | Symmetrical, medium-sized alkyl chains |

| Tetramethylammonium (TMA) | LTA, FAU | Small, compact structure |

| 1,3-Bis(1-adamantyl)imidazolium | SSZ-70 | Bulky, rigid adamantyl groups |

| 3,3-Dimethylbutan-1-aminium (hypothetical) | Potentially novel large-pore structures | Bulky, asymmetric alkyl group |

This table includes hypothetical applications of 3,3-Dimethylbutan-1-aminium based on the properties of other known OSDAs.

Precursor for Organic-Inorganic Hybrid Perovskite Materials

Organic-inorganic hybrid perovskites have emerged as a revolutionary class of materials for photovoltaic and optoelectronic applications. These materials typically have the general formula ABX₃, where A is an organic cation, B is a metal cation (commonly lead or tin), and X is a halide anion. The choice of the organic 'A' cation is crucial in determining the structural stability and electronic properties of the perovskite.

The most commonly used organic cations are methylammonium (B1206745) (MA⁺) and formamidinium (FA⁺). The tolerance factor, a geometric parameter, dictates whether a given A cation can fit into the perovskite lattice. For 3,3-Dimethylbutan-1-aminium, its significantly larger size compared to MA⁺ and FA⁺ would likely prevent the formation of a stable 3D perovskite structure. However, it could potentially be used to form 2D or layered perovskite structures, where larger organic cations act as spacers between inorganic layers. These lower-dimensional perovskites are of interest for their unique quantum confinement effects and improved environmental stability.

Table 2: Common Organic Cations in Lead Iodide Perovskites and Their Dimensionality

| Organic Cation | Ionic Radius (Å) | Resulting Perovskite Structure |

| Methylammonium (MA⁺) | ~2.17 | 3D |

| Formamidinium (FA⁺) | ~2.53 | 3D |

| Butylammonium | Larger | 2D |

| 3,3-Dimethylbutan-1-aminium | Larger | Potentially 2D or layered |

Template for Nanomaterial Synthesis

Template-assisted synthesis is a versatile method for creating nanomaterials with controlled size, shape, and morphology. In this approach, a sacrificial template directs the growth of the desired material, and is subsequently removed. Organic molecules, including quaternary ammonium salts, can self-assemble into micelles, vesicles, or other supramolecular structures that can serve as soft templates.

This compound, as an amphiphilic molecule with a charged head group and a hydrophobic tail, could potentially form such templating structures in solution. The specific morphology of the aggregates would depend on factors like concentration and the solvent system. These aggregates could then be used to direct the synthesis of various nanomaterials, such as metallic nanoparticles or mesoporous oxides, with the final nanostructure reflecting the morphology of the organic template. However, specific research demonstrating the use of this compound for this purpose is currently limited.

Catalytic Applications of this compound

The ionic nature of this compound also suggests its potential use in catalysis, particularly in reactions involving multiple phases.

Design and Mechanism of Phase Transfer Catalysis using this compound

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants (usually an anion) from one phase to the other, where the reaction can then occur.

The effectiveness of a quaternary ammonium salt as a phase transfer catalyst depends on its ability to partition between the two phases. The lipophilicity of the cation is a key factor; a more lipophilic cation will more effectively carry the anion into the organic phase. The bulky 3,3-dimethylbutyl group of the cation would impart significant lipophilicity, making this compound a promising candidate for a phase transfer catalyst.

The general mechanism for PTC involving an anion (Y⁻) from an aqueous phase reacting with an organic substrate (RX) in an organic phase, catalyzed by a quaternary ammonium salt (Q⁺X⁻), is as follows:

Anion Exchange: Q⁺X⁻ (org) + MY (aq) ⇌ Q⁺Y⁻ (org) + MX (aq)

Organic Phase Reaction: Q⁺Y⁻ (org) + RX (org) → RY (org) + Q⁺X⁻ (org)

The catalyst, Q⁺X⁻, is regenerated and can participate in another catalytic cycle.

Supported Catalysts Incorporating this compound

To improve the recyclability and stability of catalysts, they are often immobilized on solid supports. Quaternary ammonium salts can be supported on various materials, such as polymers or inorganic oxides (e.g., silica (B1680970), alumina), to create heterogeneous catalysts.

This compound could be physically adsorbed or chemically grafted onto a solid support. The resulting supported catalyst could then be used in various reactions, combining the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy separation and reuse). For instance, a supported this compound catalyst could be employed in fixed-bed reactors for continuous flow processes. Research in this specific area, however, remains to be explored.

Applications in Asymmetric Catalysis

The application of this compound specifically in asymmetric catalysis is not a prominent subject in current scientific literature. However, the broader class of quaternary ammonium salts is well-established in a related field: phase-transfer catalysis (PTC). In PTC, a salt like this compound can transport a reactant from one phase (e.g., aqueous) into another (e.g., organic) where the reaction occurs. While not inherently asymmetric, chiral versions of quaternary ammonium cations are cornerstones of asymmetric phase-transfer catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.

Furthermore, iodine-based compounds are gaining interest in asymmetric catalysis. For instance, strong bidentate iodine(III)-based catalysts have been combined with chiral counteranions in asymmetric Diels-Alder reactions. nih.gov While this compound features iodine as an iodide anion (I⁻) rather than a hypervalent iodine(III) center, its role as a counterion or component in more complex catalytic systems remains a theoretical possibility for future exploration. The development of DNA-based hybrid catalysts has also shown that certain ionic liquids can act as effective co-solvents, significantly influencing catalytic efficiency and enantioselectivity in asymmetric reactions like the Michael addition. nih.gov

Development of Novel Ionic Liquids and Electrolytes Containing this compound

Quaternary ammonium salts are fundamental building blocks for ionic liquids (ILs) and electrolytes. rsc.org An ionic liquid is a salt with a melting point below 100 °C, valued for properties like low vapor pressure, high thermal stability, and tunable solvency. nih.gov this compound, with its quaternary ammonium cation and iodide anion, fits the profile of a potential ionic liquid or a component thereof. The structure of the cation—specifically its size, symmetry, and the length of its alkyl chains—is a key determinant of the resulting IL's melting point and other physical properties. rsc.orgmdpi.com The bulky, somewhat asymmetric nature of the 3,3-dimethylbutyl group could disrupt crystal lattice formation, potentially leading to a low melting point.

As an electrolyte, this compound would dissociate in a suitable solvent to provide mobile ions (3,3-dimethylbutan-1-aminium⁺ and I⁻), thereby conducting electricity. Quaternary ammonium iodides are frequently studied as electrolytes in various electrochemical systems, including batteries and dye-sensitized solar cells. researchgate.netmdpi.com The choice of solvent is critical, as it influences the degree of ion-pairing versus dissociation, directly impacting the solution's conductivity. researchgate.net

Below is a table of physicochemical properties for analogous quaternary ammonium salts to illustrate the typical range of values for this class of compounds.

Table 1: Physicochemical Properties of Analogous Quaternary Ammonium-Based Ionic Liquids

| Compound | Melting Point (°C) | Viscosity (cP at 25°C) |

|---|---|---|

| 3C₈tris-3-Q NTf₂ (Star-type trimeric) | < 0 | 239 |

| 3C₁₀lin-3-Q NTf₂ (Linear-type trimeric) | < 0 | 181 |

The conductive properties of an electrolyte containing this compound would depend on the concentration, the solvent used, and the temperature. researchgate.netacs.org In solution, the salt dissociates into cations and anions, which carry charge through the medium. The size of the ions and the viscosity of the solvent are key factors; smaller ions and lower viscosity generally lead to higher ionic mobility and thus greater conductivity. acs.orgrsc.org Studies on various quaternary ammonium iodides in solvents like acetone (B3395972) show that conductivity and ion-pair dissociation constants can be precisely measured. researchgate.net

The electrochemical stability window is another crucial parameter, defining the voltage range within which the electrolyte remains stable without being oxidized or reduced. This is particularly important for applications in energy storage devices like batteries. acs.org

The following table presents conductivity data for several quaternary ammonium salts in different solvents, providing a reference for the expected performance of electrolytes based on this compound.

Table 2: Molar Limiting Conductivity of Analogous Quaternary Ammonium Salts in Various Solvents

| Electrolyte Salt | Solvent | Temperature (°C) | Molar Limiting Conductivity (Λ∞) (S·cm²·mol⁻¹) |

|---|---|---|---|

| Tetraethylammonium Iodide | Acetone | 25 | Not specified |

| Tetra-n-propylammonium Iodide | Acetone | 25 | Not specified |

| Tetra-n-butylammonium Iodide | Acetone | 25 | Not specified |

Note: The first three entries indicate that studies were performed, but specific values were not in the abstract. The fourth entry is for a different type of salt but illustrates conductivity in a polar organic solvent. Sources: researchgate.netacs.org

Surface Chemistry and Interfacial Phenomena Mediated by this compound

The structure of this compound, featuring a positively charged head group (the ammonium cation) and a nonpolar alkyl tail (the 3,3-dimethylbutyl group), suggests it will exhibit surface activity. Such molecules, known as surfactants or amphiphiles, tend to accumulate at interfaces.

Quaternary ammonium compounds are known to adsorb onto various surfaces. nih.gov The positively charged nitrogen headgroup can be electrostatically attracted to negatively charged surfaces, while the hydrophobic tail can interact with nonpolar materials. This dual nature allows these compounds to mediate interactions at interfaces, such as between a solid electrode and a liquid electrolyte, or between two immiscible liquids like oil and water. nih.gov The adsorption behavior is crucial in applications ranging from corrosion inhibition to acting as disinfectants, where the molecule must first interact with a cell membrane. nih.govnih.gov

By adsorbing at an interface, surfactants like this compound can significantly alter surface properties. A key effect is the reduction of surface tension. mdpi.com At an air-water interface, for example, the hydrophobic tails orient away from the water, disrupting the cohesive forces between water molecules and lowering the surface tension. This change directly impacts wetting properties; a liquid with lower surface tension will more easily spread across a solid surface, resulting in a smaller contact angle. Fluorinated quaternary ammonium surfactants are particularly effective, capable of reducing the surface tension of water to very low values. mdpi.com This property is valuable in formulations for coatings, cleaning agents, and agricultural sprays where uniform spreading is desired.

Supramolecular Assemblies and Self-Assembly Properties of this compound

The architecture of this compound, featuring a compact neo-hexyl cation and an iodide anion, provides a basis for exploring its potential in forming ordered supramolecular structures. The interplay of electrostatic interactions, van der Waals forces, and potential hydrogen bonding involving the aminium group are the fundamental drivers for self-assembly. However, dedicated studies to elucidate these properties for this specific compound are not currently available in published scientific literature.

Formation of Micelles, Vesicles, and Liquid Crystals

The formation of micelles and vesicles in solution is a hallmark of amphiphilic molecules, which possess distinct hydrophilic and hydrophobic regions. For simple, short-chain ammonium salts like this compound, the hydrophobic character of the 3,3-dimethylbutyl group is relatively modest. Consequently, the formation of stable micelles in aqueous solutions would typically be expected at very high concentrations, if at all. The critical micelle concentration (CMC), a key parameter for such assembly, has not been reported for this compound.

Similarly, the formation of more complex bilayer structures, such as vesicles, is generally associated with amphiphiles possessing a more pronounced hydrophobic component, often in the form of longer alkyl chains. There is no scientific evidence to suggest that this compound self-assembles into vesicles under typical laboratory conditions.

Liquid crystals based on ammonium salts are known to exist, but their formation is highly dependent on the molecular geometry and the presence of features that promote anisotropic packing, such as long alkyl chains or rigid aromatic cores. The compact and somewhat spherical nature of the neo-hexyl cation in this compound does not inherently favor the formation of the ordered, fluid phases characteristic of liquid crystals.

Hierarchical Self-Assembly in Solution and Solid State

Hierarchical self-assembly involves the spontaneous organization of molecules into well-defined structures, which in turn assemble into larger, more complex architectures. In solution, while the initial formation of ion pairs or small aggregates of this compound is expected, there is no documented research demonstrating their further organization into larger, ordered hierarchical structures.